molecular formula C10H10O2S B021213 3-[4-(Methylsulfanyl)phenyl]acrylic acid CAS No. 102016-58-0

3-[4-(Methylsulfanyl)phenyl]acrylic acid

Cat. No.: B021213
CAS No.: 102016-58-0
M. Wt: 194.25 g/mol
InChI Key: AHBHKZCSIUIANZ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Methylsulfanyl)phenyl]acrylic acid is a high-purity chemical reagent intended for research and laboratory use only. It is strictly not for diagnostic or therapeutic applications, nor for personal use. This compound belongs to the cinnamic acid derivative family, a class known for diverse biological activities. Based on its structure and the documented properties of close analogs like (E)-3-(4-Methoxyphenyl)acrylic acid, this methylsulfanyl derivative is a promising candidate for investigating hepatoprotective, neuroprotective, and anti-hyperglycemic effects in research settings . The methylsulfanyl (CH₃S-) group is a key structural feature that may influence the compound's interaction with biological targets and its overall pharmacokinetic properties. Researchers can utilize this chemical as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its acrylic acid moiety makes it a suitable precursor for creating more complex molecules through coupling or polymerization reactions. As with many research compounds, its solubility can be influenced by solvent polarity, temperature, and pH of the environment . For comprehensive safety and handling information, including potential hazards, researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHKZCSIUIANZ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathway Optimization for 3 4 Methylsulfanyl Phenyl Acrylic Acid

Established Synthetic Routes to Acrylic Acid Derivatives

Several classical and modern synthetic reactions are employed for the preparation of acrylic acid derivatives. These methods offer versatility in terms of starting materials, reaction conditions, and the range of accessible products.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely utilized method for the formation of carbon-carbon double bonds. chemistrylearner.comwikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine (e.g., pyridine (B92270) or piperidine). chemistrylearner.compw.live The active methylene compound typically has the structure Z-CH₂-Z, where 'Z' is an electron-withdrawing group. chemistrylearner.com

The reaction proceeds through a nucleophilic addition of the deprotonated active methylene compound (an enolate) to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. chemistrylearner.com A key advantage of the Knoevenagel condensation is that the high reactivity of the active methylene compound often prevents the self-condensation of the aldehyde. pw.live

A notable variation is the Doebner modification, which utilizes pyridine as the solvent and is particularly effective when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid, such as in malonic acid. This modification is often accompanied by decarboxylation. wikipedia.orgyoutube.com

Perkin Reaction

Developed by William Henry Perkin in 1868, the Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids, particularly cinnamic acids. wikipedia.orgnumberanalytics.com The reaction involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgnumberanalytics.com

The mechanism involves the formation of an enolate from the acid anhydride, which then attacks the aromatic aldehyde in an aldol-type condensation. Subsequent dehydration and hydrolysis yield the final α,β-unsaturated carboxylic acid. cambridge.orgyoutube.com For the reaction to proceed, the acid anhydride must possess at least two α-hydrogens. wikipedia.org

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The product is typically a β-keto ester or a β-diketone. wikipedia.org While the classic Claisen condensation is primarily used for preparing β-keto esters, variations of this reaction can be adapted for the synthesis of α,β-unsaturated systems.

The reaction requires a stoichiometric amount of a strong, non-nucleophilic base, such as sodium ethoxide or lithium diisopropylamide (LDA), to deprotonate the α-carbon of the ester, forming an enolate. wikipedia.orgorganic-chemistry.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group leads to the final product. wikipedia.org For a successful reaction, the ester must have a relatively good leaving group. wikipedia.org

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful palladium-catalyzed cross-coupling reaction that forms a substituted alkene from an unsaturated halide or triflate and an alkene. wikipedia.org This reaction has become a staple in modern organic synthesis for creating carbon-carbon bonds with high stereoselectivity. odinity.com

The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine (B128534) or potassium carbonate. wikipedia.org The alkene reactant must contain at least one sp²-C-H bond, and the reaction works well with acrylates due to their electron-withdrawing nature. wikipedia.org The mechanism is generally understood to involve a Pd(0)/Pd(II) catalytic cycle, although a Pd(II)/Pd(IV) pathway has also been considered. mdpi.com

Specific Synthetic Approaches to 3-[4-(Methylsulfanyl)phenyl]acrylic acid and its Analogues

Building upon the general principles of acrylic acid synthesis, specific methods have been applied to produce this compound.

Synthesis from Aromatic Aldehydes and Malonic Acid

A common and effective method for synthesizing cinnamic acid derivatives, including this compound, is the condensation of the corresponding aromatic aldehyde with malonic acid. This reaction is a variation of the Knoevenagel condensation.

In a typical procedure, 4-(methylsulfanyl)benzaldehyde is reacted with malonic acid. The reaction is often carried out in a basic solvent like pyridine, which also acts as a catalyst. orgsyn.org The use of pyridine as a solvent with malonic acid aligns with the conditions of the Doebner modification of the Knoevenagel condensation. youtube.com The reaction mixture is heated, often on a water bath, to drive the condensation and subsequent decarboxylation, leading to the formation of the desired α,β-unsaturated acid. orgsyn.org The product can then be isolated by acidification of the reaction mixture. orgsyn.org

Table 1: Reactants and Conditions for the Synthesis of Cinnamic Acid Derivatives via Knoevenagel-Doebner Condensation

Aromatic AldehydeActive Methylene CompoundBase/SolventTypical Reaction Conditions
4-(Methylsulfanyl)benzaldehydeMalonic AcidPyridineHeating
FurfuralMalonic AcidPyridineHeating on a water bath for 2 hours orgsyn.org
Benzaldehyde (B42025)Malonic AcidPyridine/PiperidineHeating

Derivatization of Phenylacetonitrile (B145931) Precursors

The conversion of phenylacetonitrile and its derivatives into corresponding phenylacetic acids is a known synthetic route. researchgate.net While direct literature on the synthesis of this compound from a phenylacetonitrile precursor is not prevalent, the general transformation is well-established. For instance, resting cells of certain microorganisms can convert phenylacetonitrile into phenylacetic acid. researchgate.net This biocatalytic approach highlights a potential green chemistry route for producing aryl acids. researchgate.net

Another relevant transformation involves the reaction of thioanisole (B89551) with acetyl chloride to produce 4-methylthioacetophenone, a key intermediate. google.com This intermediate can then undergo further reactions to build the acrylic acid side chain. While not a direct derivatization of phenylacetonitrile, it demonstrates a method to introduce the methylsulfanyl group, which is characteristic of the target compound. google.com

Catalytic Methods for Asymmetric Synthesis of Related Phenyl Acrylic Acids

Asymmetric synthesis is crucial for producing chiral molecules with specific biological activities. Recent advances in catalytic asymmetric synthesis offer powerful tools for creating enantiomerically pure compounds. nih.gov For related phenylacrylic acid derivatives, several catalytic asymmetric methods have been developed.

One notable approach involves the use of chiral palladium(II) catalysts for the enantioselective SN2′ substitution of allylic alcohols with carboxylic acids. organic-chemistry.org This method allows for the synthesis of branched allylic esters with high enantiomeric purity (86-99% ee) and high yields (60-98%). organic-chemistry.org While this specific example focuses on allylic esters, the principle of using chiral metal catalysts is broadly applicable to the asymmetric synthesis of various acrylic acid derivatives.

Furthermore, dual nickel/photoredox catalyst systems have been employed for the asymmetric three-component carbosulfonylation of N-vinyl amides and carbamates, yielding chiral 2-aryl/alkenyl-2-amidoethylsulfones with good yields and high enantioselectivity (76-94% ee). nih.gov Such multi-catalyst systems represent a frontier in asymmetric synthesis, enabling the concurrent formation of multiple bonds with stereocontrol. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of a chemical synthesis are highly dependent on the reaction conditions. Optimizing factors such as catalysts, reagents, solvents, and temperature is critical for maximizing yield and purity.

Influence of Catalysts and Reagents (e.g., Lewis Acids, Coupling Agents)

Catalysts play a pivotal role in the synthesis of cinnamic acid derivatives. Lewis acids like zinc acetate and boron tribromide have been effectively used. lew.romdpi.com Zinc acetate, a borderline Lewis acid, can act as a condensing agent in the reaction between aromatic aldehydes and zinc acetate to produce cinnamic acids in good yields (58-85%). lew.ro

Boron tribromide, in combination with bases like 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine, facilitates the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids. mdpi.com The reaction is thought to proceed through a reactive triacyl borate (B1201080) intermediate. nih.gov

The choice of coupling agents is also significant. In the synthesis of cinnamic acid derivatives via Heck-type reactions, palladium catalysts such as palladium chloride are commonly used, often in conjunction with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). thepharmajournal.com

Solvent Effects and Reaction Temperature Control

The choice of solvent can dramatically influence reaction outcomes. For the synthesis of cinnamic acids using zinc acetate, a mixture of N-methyl-2-pyrrolidinone (NMP) and acetic acid was found to be optimal as they are good solvents for both reactants and products and are stable at high reaction temperatures. lew.ro Similarly, in the boron tribromide-mediated synthesis, NMP is used as a solvent. mdpi.com

Reaction temperature is another critical parameter. Many syntheses of cinnamic acid derivatives require high temperatures. For example, the reaction using zinc acetate is conducted at reflux (185-195°C), and the boron tribromide method also requires refluxing at 180-190°C. lew.ronih.gov Lowering the temperature can lead to a significant decrease in yield. nih.gov Conversely, some modern methods, such as those employing sonochemistry, can proceed at lower temperatures, for instance, 60°C. researchgate.net Temperature control is also vital for safety, especially in exothermic reactions, where an ice bath may be necessary. youtube.com

ReactionCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Aromatic Aldehyde + Zinc AcetateZinc AcetateNMP/Acetic Acid185-19558-85 lew.ro
Aromatic Aldehyde + Acetic AcidBoron Tribromide/4-DMAP/PyridineNMP180-190Moderate to High mdpi.com
Anisaldehyde + Malonic Acidβ-alanine/PyridinePyridine6092.71 researchgate.net
Benzaldehyde + Acetic AnhydrideSodium AcetateNone (Sonication)704.98 scispace.com

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Achieving selectivity is a major goal in organic synthesis. Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the synthesis of complex molecules, protecting groups may be used to mask certain functionalities while others react.

Regioselectivity, the control of the position of a chemical bond formation, is demonstrated in the synthesis of thiophene (B33073) derivatives where direct lithiation reactions are used to introduce substituents at specific positions on the thiophene ring. mdpi.com

Stereoselectivity, the control of the spatial orientation of atoms, is paramount in the synthesis of chiral compounds. Asymmetric haloamination of olefins is a powerful strategy for constructing nitrogen-containing heterocycles with high enantioselectivity. mdpi.com Catalysts, such as amino-thiocarbamates and chiral pyridine-oxazoline (Pyox) ligands, are instrumental in achieving high levels of stereocontrol. mdpi.com The (E)-configuration of many cinnamic acid derivatives is often favored in synthesis. thepharmajournal.com Lewis acids can also be used to catalyze the selective isomerization of cinnamic esters. acs.org

Scale-Up Considerations for Industrial and Research Applications

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the reaction, and the ease of product purification.

For industrial production of cinnamic acid derivatives, traditional methods like the Perkin reaction, which uses benzaldehyde and acetic anhydride, are common. google.com An alternative commercial process involves the reaction of benzal chloride with sodium acetate, which is economically advantageous as benzal chloride is often a cheaper starting material. google.com

Modern techniques are being developed to make the synthesis more suitable for industrial production. For example, optimizing reaction conditions can lead to higher purity products, simplifying the purification process. atlantis-press.com The use of ultrasound (sonochemistry) has been shown to dramatically reduce reaction times and increase yields on a multigram scale, making it a potentially valuable tool for industrial applications. brazilianjournals.com.br Additionally, developing scalable syntheses is crucial for producing larger quantities of compounds for further research and development, such as in the creation of selective PI3K inhibitors. northwestern.edu The ability to recover and recycle reagents, as demonstrated in some processes, is also an important factor for both economic and environmental reasons on an industrial scale. google.com

Spectroscopic and Computational Characterization of 3 4 Methylsulfanyl Phenyl Acrylic Acid

Advanced Spectroscopic Analysis

Spectroscopic methods are instrumental in elucidating the structural features of molecules. For 3-[4-(Methylsulfanyl)phenyl]acrylic acid, a variety of techniques have been employed to probe its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

¹H NMR: The ¹H NMR spectrum of acrylic acid and its derivatives typically shows signals in distinct regions corresponding to different types of protons. For instance, the spectrum of pure acrylic acid displays three quadruplets for the vinylic protons centered at approximately 6.42 ppm (cis), 6.17 ppm (geminal), and 6.01 ppm (trans). researchgate.net In derivatives, the chemical shifts of aromatic protons are also observed.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For acrylic acid derivatives, characteristic signals for the carbonyl carbon, olefinic carbons, and aromatic carbons are expected. For example, in a related compound, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, signals for the two methylene (B1212753) carbons appear at 34.42 and 65.36 ppm, the methoxy (B1213986) carbon at 55.35 ppm, and the carbonyl carbon at 167.66 ppm. mdpi.com

¹H and ¹³C NMR Data for Acrylic Acid Derivatives
NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HVinylic (cis)~6.42
Vinylic (geminal)~6.17
Vinylic (trans)~6.01
¹³CCarbonyl (C=O)~167
Methylene (-CH₂)~34-66
Methoxy (-OCH₃)~55

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of acrylic acid derivatives shows characteristic absorption bands. For instance, the carbonyl (C=O) stretching vibration in esters typically appears around 1707 cm⁻¹. mdpi.com C-O stretching vibrations are observed near 1163 cm⁻¹. mdpi.com Additionally, C-H stretching and bending vibrations are found at approximately 2954 cm⁻¹ and 1463 cm⁻¹, respectively. mdpi.com The presence of an aromatic group conjugated with an alkene is indicated by a peak around 1632 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For poly(acrylic acid), characteristic Raman bands appear at various wavenumbers, including peaks around 1453 cm⁻¹, which corresponds to an IR band at 1446 cm⁻¹. icm.edu.pl

Key Vibrational Frequencies for Acrylic Acid Derivatives
Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
C=O Stretch (Ester)~1707-
C-O Stretch~1163-
C-H Stretch~2954-
C-H Bend~1463-
Aromatic C=C Conjugated with Alkene~1632-
Polymer Backbone14461453

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For synthesized acrylates, absorption bands are typically observed in the range of 280 to 370 nm. su.edu.ly The solvent can influence the position and intensity of these absorption bands. For example, the maximum absorbance of certain acrylates has been observed to vary in different solvents like methanol, chloroform, and water. su.edu.ly

UV-Vis Absorption Maxima (λmax) for Acrylates in Different Solvents
Compound TypeSolventλmax (nm)
Synthesized AcrylatesMethanol296 - 311
Chloroform304 - 318
Water291 - 314

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. In the mass spectrum of related cinnamic acid esters, the molecular ion peak is a key feature. For example, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate showed a molecular ion peak at m/z 319.1043 [M + Na]⁺ in positive ionization mode. mdpi.com The fragmentation of the molecular ion provides valuable structural information.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the molecular structure, properties, and reactivity of compounds, complementing experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to study the structural and spectral properties of various organic compounds, including chalcones and acrylic acid derivatives. mdpi.com These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties.

For similar molecules, DFT calculations using the B3LYP functional with a 6-311G** basis set have been shown to provide results that are in good agreement with experimental data for vibrational wavenumbers from FT-IR and Raman spectra. mdpi.com Such theoretical studies help in the assignment of experimental spectral bands and provide a deeper understanding of the molecule's electronic structure and reactivity. mdpi.comnih.gov

Molecular Docking Simulations and Binding Interactions

No specific studies detailing the molecular docking of this compound against any protein target were found. Information regarding its binding affinity, specific amino acid interactions, or predicted binding poses is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

No computational studies providing the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO energy gap for this compound were identified. This data is essential for analyzing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A molecular electrostatic potential map for this compound, which would illustrate the electron density distribution and identify potential sites for electrophilic and nucleophilic attack, was not found in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR studies were located that included this compound in their dataset or developed a model to predict its biological activity based on its structural or physicochemical properties.

An exploration into the chemical reactivity and various derivatization strategies for this compound reveals a versatile scaffold for chemical modification. This compound possesses two primary reactive sites: the carboxylic acid moiety and the acrylic acid double bond. These sites allow for a range of chemical transformations, enabling the synthesis of diverse derivatives.

Pharmacological and Biological Research of 3 4 Methylsulfanyl Phenyl Acrylic Acid Analogues

Enzyme Inhibition Studies

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

Analogues of 3-[4-(Methylsulfanyl)phenyl]acrylic acid, particularly those containing a 4-methylsulfonylphenyl group, have been a focus of research for their selective inhibition of cyclooxygenase-2 (COX-2). nih.govnih.gov COX enzymes are pivotal in the conversion of arachidonic acid to inflammatory mediators. nih.gov While non-steroidal anti-inflammatory drugs (NSAIDs) are effective inhibitors, their use can be limited by side effects, leading to the development of selective COX-2 inhibitors. nih.gov

A series of 4-methylsulfonylphenyl derivatives were synthesized and showed significant preferential inhibition of COX-2 over COX-1. nih.gov For example, compounds designated as 4, 6b, and 6e in this study demonstrated selectivity indices of 124, 131, and 119, respectively. nih.gov In another study, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as new COX-2 inhibitors. nih.gov All the synthesized compounds in this series were found to be selective COX-2 inhibitors, with one of the most potent, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), exhibiting a COX-2 IC50 value of 0.07 µM and a high selectivity index of 508.6. nih.gov The SO2Me pharmacophore in these compounds is thought to insert into a secondary pocket of the COX-2 active site, contributing to their selectivity. nih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 4Data not availableData not available124
Compound 6bData not availableData not available131
Compound 6eData not availableData not available119
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)35.60.07508.6

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the breakdown of bioactive lipids like anandamide. nih.govmedchemexpress.comnih.gov Inhibition of FAAH has been explored as a therapeutic strategy for pain and inflammation. nih.govnih.govmdpi.com While direct studies on this compound are limited, research on related structures provides insight. For instance, Carprofen, a nonsteroidal anti-inflammatory drug, acts as a multi-target inhibitor of FAAH and COX, with an IC50 for FAAH of 78.6 μM. medchemexpress.com Other potent FAAH inhibitors have been developed, such as FAAH-IN-1 with IC50 values of 145 nM and 650 nM for rat and human FAAH, respectively. medchemexpress.com The structural analogue of a known FAAH inhibitor, URB597, called URB878, has shown potent FAAH inhibition with an IC50 of 0.33 nM and has been investigated for its role in counteracting acute lung injury. mdpi.com

Glutathione Reductase (GR) Inhibition

Glutathione reductase (GR) is a vital antioxidant enzyme that maintains the cellular ratio of reduced to oxidized glutathione. nih.gov Its inhibition is a target for antimalarial and anticancer therapies. nih.govnih.gov A novel irreversible GR inhibitor, 2-acetylamino-3-[4–(2-acetylamino-2-carboxyethyl sulfanyl (B85325) thiocarbonyl amino) phenyl thiocarbamoyl sulfanyl] propionic acid (2-AAPA), has been identified and shown to inhibit yeast GR. nih.gov This compound, while structurally complex, highlights the potential for molecules with sulfur-containing phenyl moieties to act as GR inhibitors. nih.gov Another study on derivatives of 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)phenylcarbamoylsulfanyl]propionic acid identified a potent irreversible inhibitor with a Ki of 88 µM and a kinact of 0.1 min-1. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation and are significant targets in cancer therapy. mdpi.comnih.govnih.gov Several HDAC inhibitors have been approved for treating various cancers. mdpi.comnih.gov Research into novel HDAC inhibitors has included compounds structurally related to this compound. For example, Psammaplin A, a natural product, and its derivatives have been studied for their HDAC inhibitory activity. nih.gov The reduced monomer of Psammaplin A, PsA-SH, which contains a thiol group, inhibits HDAC1/2/3. nih.gov Modification of this thiol group led to derivatives with altered HDAC inhibition profiles; for instance, replacing it with a hydroxamic acid resulted in a pan-HDAC inhibitor (10b), while a benzamide (B126) replacement (12g) led to selective inhibition of HDAC3. nih.gov

Adenosine (B11128) Deaminase (ADA) Inhibition

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism, and its inhibition can have therapeutic benefits in cardiovascular diseases. nih.gov It converts adenosine to inosine. nih.govnih.gov Natural substances have been investigated for their ability to inhibit ADA. For instance, flavonoids like kaempferol (B1673270) and quercetin (B1663063) have been shown to inhibit ADA with IC50 values of around 30 µM. nih.gov These studies suggest that phenyl-containing structures can interact with the active site of ADA. Although direct studies on this compound analogues are not prominent, the general principle of ADA inhibition by small molecules with aromatic rings is well-established. nih.govnih.gov

Methionine Aminopeptidase Inhibition

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from new proteins, making them attractive targets for antibacterial and anticancer drugs. nih.govnih.gov A class of 3-anilino-5-benzylthio-1,2,4-triazole compounds were identified as highly potent inhibitors of human methionine aminopeptidase-2 (MetAP2), with some analogues exhibiting potencies in the picomolar range. researchgate.net Another study identified a novel MetAp2 inhibitor, AD-3281, which effectively suppressed the proliferation of cancer and endothelial cells. nih.gov While not direct analogues, these studies on sulfur-containing and phenyl-based inhibitors provide a basis for the potential of this compound derivatives to be explored as MetAP inhibitors.

Theoretical Studies on Enzyme Inhibition Kinetics

Theoretical studies, often employing molecular docking and other computational methods, have been instrumental in understanding how analogues of this compound interact with and inhibit various enzymes. These studies provide insights into the binding modes and energy of these compounds within the active sites of target enzymes.

For instance, molecular docking simulations have been used to evaluate the binding of novel 3-phenyl-1-(alkylphenyl)-9-oxa-4-azaphenanthren-10-ones with proteins like tyrosyl-tRNA synthetase to predict their antibacterial potential. nih.gov Such studies calculate the binding free energy, offering a theoretical basis for the observed inhibitory activity. nih.gov Kinetic analyses of enzyme inhibition help to determine the mechanism of action, such as whether the inhibition is competitive, non-competitive, or mixed-type. uobaghdad.edu.iqresearchgate.net These theoretical approaches are crucial for the rational design of more potent and selective enzyme inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the aromatic rings and other parts of the molecule. Structure-activity relationship (SAR) studies have been pivotal in identifying the chemical features essential for desired pharmacological effects.

For example, in a series of 3β-(4-alkylthiophenyl)tropane derivatives, the replacement of a 4'-methoxy group with a 4'-methylthio group significantly altered the binding affinity for monoamine transporters. nih.gov The study revealed that the 3β-(4-methylthiophenyl)tropane and some of its N-substituted analogues were highly selective for the serotonin (B10506) transporter (5-HTT) over the norepinephrine (B1679862) transporter (NET). nih.gov Similarly, the synthesis and evaluation of various 4-nitro-3-phenylisoxazole derivatives demonstrated that specific substitutions on the phenyl ring could enhance antibacterial activity. nih.govrsc.org These findings underscore the importance of substituent effects in modulating the biological profiles of these compounds. nih.govnih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach has been applied to analogues of this compound to understand their interaction with biological targets and to design new, more potent compounds.

A typical pharmacophore model might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore model developed for febrifugine (B1672321) analogues, which share some structural similarities, identified two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings as crucial for their antimalarial activity. nih.gov Such models serve as valuable tools for virtual screening of compound libraries to identify new potential drug candidates. nih.govnih.gov

The selectivity of a compound for a particular biological target over others is a critical factor in drug development, as it can minimize off-target effects. Research on this compound analogues has shown that subtle changes in chemical structure can lead to significant differences in selectivity.

In the case of 3β-(4-alkylthiophenyl)tropane derivatives, the nature of the N-substituent was found to influence selectivity for the serotonin transporter (5-HTT) versus the norepinephrine transporter (NET). nih.gov Specifically, the N-methyl, N-(3-fluoropropyl), and N-allyl analogues of 3β-(4-methylthiophenyl)tropane displayed high selectivity for 5-HTT over NET. nih.gov This highlights how modifications to the chemical structure can be fine-tuned to achieve the desired selectivity profile for a particular therapeutic application.

In Vitro and In Vivo Biological Evaluations

Analogues of this compound have been extensively evaluated for their antimicrobial properties against a wide range of pathogens. These studies have demonstrated that certain derivatives possess significant antibacterial, antifungal, and antitubercular activities.

For instance, a series of (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid derivatives showed notable activity against various bacterial strains. researchgate.net Similarly, newly synthesized 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives exhibited potential activity against Gram-positive bacteria, with some compounds showing good efficacy against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov In another study, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives were found to have antibacterial activity against both drug-sensitive and drug-resistant bacterial strains. polyu.edu.hk Furthermore, research on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates revealed compounds with potent antimycobacterial activity against Mycobacterium tuberculosis. mdpi.com The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.netnih.govresearchgate.net

Anticancer and Antiproliferative Activities

Analogues of this compound have been the subject of extensive research for their potential as anticancer and antiproliferative agents. Studies have explored a variety of structural modifications to enhance their cytotoxic effects against various cancer cell lines.

A notable area of investigation involves quinoxaline (B1680401) derivatives. A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were synthesized and tested for their antiproliferative activity against human HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. acs.orgnih.gov Out of 25 derivatives, several compounds demonstrated significant cytotoxic effects, with some showing higher potency than the reference drug doxorubicin. nih.gov Specifically, 10 compounds exhibited IC₅₀ values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, and 17 compounds had IC₅₀ values between 2.3 and 6.62 µg/mL against MCF-7 cells. acs.org The most active compounds achieved IC₅₀ values of 1.9 µg/mL on HCT-116 and 2.3 µg/mL on MCF-7 cell lines. nih.gov

Another class of investigated compounds includes acrylic acid and acrylate (B77674) ester derivatives designed as tubulin polymerization inhibitors. A newly synthesized series was evaluated against the MCF-7 breast carcinoma cell line, with combretastatin (B1194345) A-4 (CA-4) as a reference molecule. researchgate.net Among these, methyl acrylate ester 6e was identified as the most potent cytotoxic agent, with an IC₅₀ value of 2.57 ± 0.16 μM. researchgate.net

Furthermore, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and assessed for their anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. nih.gov The compounds generally showed greater cytotoxicity against the U-87 cell line. The most active compound against glioblastoma cells was identified as 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced cell viability to 19.6 ± 1.5%. nih.gov

The research highlights the potential of these analogues as scaffolds for developing novel anticancer agents, with activity demonstrated across different cancer types.

Compound ClassCell Line(s)Activity MetricNotable ResultsReference(s)
Quinoxaline propanamide derivativesHCT-116 (Colon)IC₅₀Range: 1.9–7.52 µg/mL; Most active: 1.9 µg/mL acs.orgnih.gov
Quinoxaline propanamide derivativesMCF-7 (Breast)IC₅₀Range: 2.3–6.62 µg/mL; Most active: 2.3 µg/mL acs.orgnih.gov
Acrylic acid/acrylate ester derivativesMCF-7 (Breast)IC₅₀Most potent (ester 6e): 2.57 ± 0.16 μM researchgate.net
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesU-87 (Glioblastoma)Cell ViabilityMost active compound reduced viability to 19.6 ± 1.5% nih.gov

Anti-inflammatory Properties

Analogues of this compound have demonstrated significant potential as anti-inflammatory agents. Research has focused on synthesizing derivatives that can modulate key inflammatory pathways, often with improved efficacy and safety profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

One study synthesized a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues, evaluating them through in vitro assays for cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX) inhibition. nih.gov Several compounds emerged as potent inhibitors. Specifically, compounds FM4, FM10, and FM12 showed strong inhibition of COX-2 with IC₅₀ values of 0.74, 0.69, and 0.18 µM, respectively. nih.gov These compounds were also effective against 5-LOX. nih.gov Subsequent in vivo testing of compounds FM10 and FM12 in analgesic and anti-inflammatory models yielded encouraging results. nih.gov

Another investigation focused on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov These compounds were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema test. Compounds 8, 9, and 11-13 displayed significant anti-inflammatory responses when compared to the control group. nih.gov

A novel pivalate-based Michael adduct, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), was synthesized and evaluated for its anti-inflammatory potential. mdpi.com In vitro assays showed that MAK01 had significant inhibitory activity against COX-1 (IC₅₀ of 314 µg/mL) and an even greater effect on COX-2 (IC₅₀ of 155 µg/mL), suggesting potential as a selective anti-inflammatory agent. mdpi.com It also potently inhibited the 5-LOX enzyme with an IC₅₀ value of 105 µg/mL. mdpi.com In the in vivo carrageenan-induced paw edema model, MAK01 significantly reduced inflammation at various doses. mdpi.com

Additionally, a styryl quinolinium derivative, (E)-4-(2-(2-hydroxynaphthalen-1-yl)vinyl)-1-methylquinolin-1-ium 4-methylbenzenesulfonate, was synthesized and its anti-inflammatory activity was confirmed using an in vitro albumin denaturation assay, where it showed a better effect (IC₅₀ of 350 µg/mL) than the reference drug diclofenac (B195802) (IC₅₀ of 471.3 µg/mL). mdpi.com

Compound ClassAssayKey FindingsReference(s)
Phenylbutanal/Carboxylic Acid AnaloguesCOX-2 InhibitionCompound FM12 showed an IC₅₀ of 0.18 µM. nih.gov
Phenylbutanal/Carboxylic Acid Analogues5-LOX InhibitionMajority of compounds were potent inhibitors. nih.gov
Methyl-imidazolyl-oxadiazoles/triazolesCarrageenan-induced rat paw edemaCompounds 8, 9, 11-13 showed significant response. nih.gov
Pivalate-based Michael Adduct (MAK01)COX-1 InhibitionIC₅₀ = 314 µg/mL mdpi.com
Pivalate-based Michael Adduct (MAK01)COX-2 InhibitionIC₅₀ = 155 µg/mL mdpi.com
Pivalate-based Michael Adduct (MAK01)5-LOX InhibitionIC₅₀ = 105 µg/mL mdpi.com
Styryl Quinolinium DerivativeAlbumin DenaturationIC₅₀ = 350 µg/mL (better than diclofenac) mdpi.com

Antioxidant Activity

The antioxidant potential of this compound analogues is an area of active investigation, with studies revealing that certain structural modifications can lead to potent radical scavenging and protective effects against oxidative stress. nih.gov Oxidative stress is implicated in numerous diseases, making the development of new antioxidant agents crucial. nih.govmdpi.com

A series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and screened for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov Among the synthesized compounds, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide were found to have approximately 1.4 times higher antioxidant activity than the well-known antioxidant ascorbic acid. nih.gov

In another study, new hybrid molecules combining quinazolin-4-one and phenol (B47542) scaffolds were synthesized and evaluated for their antioxidant potential through various in vitro assays. mdpi.com These assays were designed to assess different mechanisms of action, including hydrogen atom transfer, electron donation, and metal ion chelation. The results indicated that several of the synthesized compounds, particularly those with ortho-diphenolic substitutions, exhibited a stronger antioxidant effect than the standards, ascorbic acid and Trolox. mdpi.com

The neuroprotective properties of some analogues are also linked to their antioxidant capacity. For instance, 1,1′-biphenyl nitrones (BPNs), developed as analogues of α-phenyl-N-tert-butylnitrone (PBN), demonstrated significant antioxidant properties. mdpi.com Their ability to reduce superoxide (B77818) production in human neuroblastoma cell cultures was a key measure of their antioxidant effect, with some BPNs showing better or similar properties to PBN and N-acetyl-L-cysteine (NAC). mdpi.com The antioxidant activity of these BPNs was also analyzed by their capacity to scavenge hydroxyl free radicals and inhibit lipid peroxidation, showing up to 82% and 68% inhibition at 100 μM, respectively. mdpi.com

Compound ClassAssay / MethodKey FindingsReference(s)
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesDPPH Radical ScavengingTwo compounds were ~1.4 times more active than ascorbic acid. nih.gov
Quinazolin-4-one/Phenol HybridsMultiple in vitro assaysOrtho-diphenolic derivatives showed stronger effects than Trolox. mdpi.com
1,1′-Biphenyl Nitrones (BPNs)Superoxide Production ReductionExhibited antioxidant properties similar to or better than PBN and NAC. mdpi.com
1,1′-Biphenyl Nitrones (BPNs)Hydroxyl Radical ScavengingUp to 82% scavenging at 100 μM. mdpi.com
1,1′-Biphenyl Nitrones (BPNs)Lipid Peroxidation InhibitionUp to 68% inhibition at 100 μM. mdpi.com

Neuroprotective Activity

Analogues of this compound have emerged as promising candidates for the treatment of neurodegenerative diseases, with studies demonstrating their ability to protect neurons from damage and cognitive decline in various experimental models. nih.gov

One significant area of research involves thiazolidinone derivatives. The compound 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one (DS27) was evaluated for its effects in a rat model of scopolamine-induced memory deficits, a model often used to mimic aspects of Alzheimer's Disease (AD). nih.govresearchgate.net The study found that DS27 prevented scopolamine-induced memory deficits, alterations in acetylcholinesterase (AChE) activity, and oxidative damage in the brain. nih.govresearchgate.net These findings highlight the neuroprotective properties of DS27 and suggest its potential as a therapeutic alternative for neurodegenerative conditions like AD. nih.gov

Another class of compounds, 1,1′-biphenyl nitrones (BPNs), were synthesized as analogues of the neuroprotective agent α-phenyl-N-tert-butylnitrone (PBN). mdpi.com These compounds were tested for their neuroprotective effects in in vitro ischemia models using human neuroblastoma SH-SY5Y cells. The results indicated that the BPNs generally possessed better neuroprotective and antioxidant properties than the parent compound, PBN. mdpi.com The homo-bis-nitrone BPHBN5 was particularly effective, showing potent neuroprotection against cell death induced by mitochondrial toxins and oxygen-glucose deprivation, with EC₅₀ values of 13.16 ± 1.65 µM and 25.5 ± 3.93 µM, respectively. mdpi.com This compound also demonstrated significant anti-necrotic and anti-apoptotic effects. mdpi.com

These studies underscore the potential of structurally related analogues to offer protection against the complex pathological processes underlying neurodegeneration, including oxidative stress, cholinergic dysregulation, and cell death.

Compound ClassModel / AssayKey Neuroprotective EffectsReference(s)
Thiazolidinone derivative (DS27)Scopolamine-induced memory deficit in ratsPrevented memory deficits, modulated AChE activity, and reduced oxidative damage. nih.govresearchgate.net
1,1′-Biphenyl Nitrones (BPNs)In vitro ischemia models (SH-SY5Y cells)Showed better neuroprotective properties than the reference compound PBN. mdpi.com
Homo-bis-nitrone (BPHBN5)In vitro ischemia models (SH-SY5Y cells)Potent protection against toxin-induced cell death (EC₅₀ = 13.16 µM) and oxygen-glucose deprivation (EC₅₀ = 25.5 µM). mdpi.com
Homo-bis-nitrone (BPHBN5)Apoptosis/Necrosis AssayExhibited significant anti-necrotic and anti-apoptotic effects. mdpi.com

Anticonvulsant Activity

Derivatives based on the 3-phenylacrylic acid scaffold have been investigated for their anticonvulsant properties, with several analogues showing significant activity in preclinical models of epilepsy. Research often focuses on identifying compounds with a broad spectrum of action against different seizure types. nih.gov

One study involved the synthesis of phenylmethylenehydantoins (PMHs), which were evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) assay, a model for generalized tonic-clonic seizures. nih.gov PMHs substituted with alkyl, halogeno, trifluoromethyl, and alkoxyl groups at the phenyl ring exhibited good anticonvulsant activity, with ED₅₀ values ranging from 28 to 90 mg/kg. Two compounds, 12 and 14, were identified as the most active candidates, with ED₅₀ values of 39 ± 4 mg/kg and 28 ± 2 mg/kg, respectively, comparable to the established drug phenytoin. nih.gov

Another line of research focused on new hybrid compounds containing both pyrrolidine-2,5-dione and thiophene (B33073) rings, aiming to combine multiple mechanisms of action. nih.gov These compounds were tested in the MES test and the 6 Hz psychomotor seizure test (a model for focal seizures). Several derivatives showed anticonvulsant activity in at least one of these tests. nih.gov For instance, compound 3 was active in the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures, protecting 50% of the tested animals and significantly prolonging the latency to the first seizure. nih.gov

Novel derivatives of N-substituted-6-fluoro-quinazoline-4-amine were also synthesized and evaluated in both scPTZ and MES tests. mdpi.com All the synthesized derivatives showed significant anticonvulsant activity. Three compounds in particular, 5b (4-chloro substitution), 5c (4-fluoro substitution), and 5d (4-bromo substitution), displayed the highest activity, with ED₅₀ values of 152, 165, and 140 mg/kg, respectively, which were superior to the reference drugs methaqualone (ED₅₀ of 200 mg/kg) and valproate (ED₅₀ of 300 mg/kg). mdpi.com

These findings indicate that specific substitutions on the phenyl ring and the hybridization of different pharmacophores are effective strategies for developing potent anticonvulsant agents. nih.govmdpi.com

Compound ClassSeizure ModelActivity MetricMost Active Compounds / Key ResultsReference(s)
Phenylmethylenehydantoins (PMHs)Maximal Electroshock (MES)ED₅₀Compound 14: 28 ± 2 mg/kg; Compound 12: 39 ± 4 mg/kg nih.gov
Pyrrolidine-2,5-dione/Thiophene HybridsSubcutaneous PTZ (scPTZ)% ProtectionCompound 3 protected 50% of animals and prolonged seizure latency. nih.gov
N-substituted-6-fluoro-quinazoline-4-aminesscPTZ & MESED₅₀Compound 5d (4-bromo): 140 mg/kg; Compound 5b (4-chloro): 152 mg/kg mdpi.com

Analgesic Activity

Analogues of this compound have been explored as potential analgesic agents, with numerous studies demonstrating their efficacy in various preclinical pain models. nih.govualberta.ca The inhibition of nerve action potential conduction is a possible mechanism contributing to the analgesic effects of many such compounds. mdpi.com

In one study, a series of N-arylhydrazone derivatives of mefenamic acid were synthesized and evaluated for analgesic activity using the acetic acid-induced writhing test in mice. ualberta.ca The most active derivatives, compounds 19, 20, and 21, featured a pyridine (B92270) ring. Additionally, compounds 11 (4-fluorophenyl moiety) and 12 (4-tolyl moiety) were among the most potent in the series. ualberta.ca

Another investigation focused on newly synthesized methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, which were also assessed using the writhing test. nih.gov Several compounds, including 8, 9, 11-13, and 15, exhibited significant antinociceptive effects comparable to the standard drug indomethacin. nih.gov

The analgesic potential of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids was also confirmed in in vivo models. nih.gov After showing promise in in vitro anti-inflammatory assays, compounds FM10 and FM12 were tested in vivo and produced encouraging analgesic results. nih.gov

Furthermore, the incorporation of the 4-phenylpiperidine (B165713) pharmacophore into 4-anilidopiperidines led to a novel class of potent opioid analgesic agents. nih.gov Isosteric replacement of the phenyl group with heteroaryl substituents yielded compounds with high analgesic potency and short duration of action, suggesting their utility in clinical settings. nih.gov

These studies collectively show that modifying the core structure can lead to compounds with significant pain-relieving properties, acting through both opioid and non-opioid pathways.

Compound ClassPain ModelKey FindingsReference(s)
N-Arylhydrazone derivatives of mefenamic acidAcetic acid-induced writhingCompounds with pyridine, 4-fluorophenyl, and 4-tolyl moieties were most active. ualberta.ca
Methyl-imidazolyl-oxadiazoles/triazolesAcetic acid-induced writhingCompounds 8, 9, 11-13, and 15 showed significant antinociceptive effects. nih.gov
Phenylbutanal/Carboxylic Acid AnaloguesIn vivo analgesic modelsCompounds FM10 and FM12 showed encouraging results. nih.gov
4-Heteroaryl-4-anilidopiperidinesNot specifiedExhibited high analgesic potency and short duration of action. nih.gov

Target Identification and Mechanism of Action Studies

Identifying the specific molecular targets and understanding the mechanism of action are critical steps in the development of novel therapeutic agents derived from this compound analogues. nih.govufl.edu Research has begun to elucidate the pathways through which these compounds exert their diverse biological effects.

In the context of anticancer activity , molecular docking studies have provided significant insights. For a series of quinoxaline derivatives, in silico analysis suggested that their antiproliferative activity may stem from their binding affinity to the allosteric site of human thymidylate synthase (hTS). acs.orgnih.gov hTS is a crucial enzyme involved in DNA synthesis, making it a key target for anticancer drugs. nih.gov For another class of acrylate derivatives, the mechanism was linked to the inhibition of tubulin polymerization. researchgate.net The most potent compound, methyl acrylate ester 6e, was found to be a good inhibitor of β-tubulin polymerization and was shown to arrest the cell cycle in the G2/M phase, ultimately inducing apoptosis. researchgate.net

For anticonvulsant analogues , the mechanism often involves modulation of neurotransmitter systems. Molecular docking studies on novel N-substituted-6-fluoro-quinazoline-4-amine derivatives indicated a high binding affinity towards the GABA-A receptor. mdpi.com This was further supported by enzymatic assays which showed that the most active compounds significantly increased GABA levels, suggesting their anticonvulsant effect is mediated through enhancement of inhibitory neurotransmission. mdpi.com Similarly, for hybrid compounds containing a pyrrolidine-2,5-dione ring, the proposed mechanism includes the blocking of sodium and calcium channels and the inhibition of GABA reuptake. nih.gov

The anti-inflammatory and analgesic activities of these analogues are often attributed to the inhibition of enzymes in the arachidonic acid pathway. nih.govmdpi.com Many derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com

Finally, the neuroprotective effects of compounds like the thiazolidinone derivative DS27 are linked to multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and the mitigation of oxidative stress, which are key pathological features of Alzheimer's disease. nih.govresearchgate.net

These studies highlight that analogues of this compound can interact with a range of biologically important targets, providing a basis for the rational design of more potent and selective therapeutic agents. nih.gov

Molecular Targets

The therapeutic effects of many pharmaceutical agents are predicated on their interaction with specific molecular targets within the body. For analogues of this compound, research has pointed towards several key proteins and signaling pathways, including STAT3 and NF-κB, which are critically involved in cancer and inflammation.

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that plays a pivotal role in various cellular processes such as proliferation, survival, differentiation, and angiogenesis. nih.gov Aberrant and persistent activation of STAT3 is a hallmark of many human cancers, making it an attractive target for anticancer drug development. nih.govnih.gov The inhibition of STAT3 signaling can suppress tumor growth and enhance anti-tumor immune responses. nih.gov While direct studies on this compound analogues are limited, the broader class of compounds containing the 4-quinolinecarboxamide (B1229333) scaffold has been identified as inhibitors of STAT3 dimerization. nih.gov For instance, the derivative STX-0119 was discovered through virtual screening and shown to selectively abrogate the DNA binding activity of STAT3, leading to the suppression of STAT3-regulated oncoproteins like c-myc and survivin. nih.gov

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is another crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. nih.gov Its dysregulation is implicated in the pathogenesis of various diseases, including cancer. nih.gov Certain curcumin (B1669340) analogues, which share structural similarities with acrylic acid derivatives, have been shown to target the Akt/NF-κB signaling pathway. nih.gov For example, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) has been demonstrated to inhibit the proliferation of prostate cancer cells by reducing the levels of activated Akt and subsequently inhibiting the transcriptional activity of NF-κB. nih.gov Furthermore, studies on 3-phenylcoumarin (B1362560) derivatives have revealed that some of these compounds can inhibit NF-κB, highlighting the potential for related structures to modulate this pathway. nih.gov

Cellular Pathway Modulation

The interaction of this compound analogues with molecular targets translates into the modulation of various cellular pathways, often leading to outcomes such as apoptosis induction and cell cycle arrest, which are desirable in the context of cancer therapy.

Apoptosis Induction: Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Research on various acrylic acid derivatives has demonstrated their ability to trigger this process. For instance, a curcumin analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), was found to induce apoptosis in human and mouse prostate cancer cells. nih.gov The apoptotic effect of this compound was linked to its inhibition of the Akt/NF-κB survival signaling pathway. nih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. Disrupting the cell cycle is a key strategy in cancer treatment to halt the uncontrolled growth of tumor cells. Analogues of 3-(4-chlorophenyl)acrylic acid have been synthesized and shown to cause cell cycle arrest. nih.govresearchgate.net Specifically, compound 4b , a 3-(4-chlorophenyl)acrylic acid derivative, was found to induce significant cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.govresearchgate.net This arrest was accompanied by cellular death, indicating the compound's potent antiproliferative activity. nih.govresearchgate.net

Reversibility of Enzyme Inhibition

The nature of enzyme inhibition, whether reversible or irreversible, is a critical factor in drug design and development. Reversible inhibitors typically bind to an enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. In contrast, irreversible inhibitors usually form a stable, covalent bond with the enzyme, leading to its permanent inactivation.

While specific studies on the reversibility of enzyme inhibition by this compound analogues are not extensively documented, the general principles of enzyme inhibition can be applied. The acrylic acid moiety itself, being an α,β-unsaturated carboxylic acid, has the potential to act as a Michael acceptor. This allows it to form covalent adducts with nucleophilic residues (such as cysteine or lysine) in the active site of an enzyme, potentially leading to irreversible inhibition. However, the reactivity of the Michael acceptor can be tuned by the substituents on the phenyl ring and the β-carbon, which could also allow for the design of reversible inhibitors. The specific nature of the interaction would depend on the target enzyme and the precise chemical structure of the analogue.

Role in Enzyme Inactivation

Enzyme inactivation is a process where an enzyme loses its activity, often due to the binding of an inhibitor. This can occur through various mechanisms, including irreversible covalent modification of the enzyme's active site.

Analogues of this compound, particularly those designed as mechanism-based inactivators, can play a significant role in enzyme inactivation. Mechanism-based inactivators are unreactive compounds that are converted into a highly reactive species by the catalytic action of the target enzyme itself. This reactive species then irreversibly inactivates the enzyme. For example, the design of 4-(fluoromethyl)phenyl phosphate (B84403) as a mechanism-based inactivator of prostatic acid phosphatase provides a paradigm for designing potent and specific phosphatase inhibitors. nih.gov This molecule is processed by the enzyme, leading to the generation of a reactive quinone methide intermediate that then alkylates and inactivates the enzyme. nih.gov

Inhibition of Viral Processes

The search for novel antiviral agents is a continuous effort, and various chemical scaffolds are being explored for their ability to interfere with viral replication cycles. While direct evidence for the anti-HIV activity of this compound is scarce, related compounds have shown promise in inhibiting viral processes, particularly HIV fusion and attachment.

The entry of HIV into host cells is a multi-step process that involves the binding of the viral envelope protein gp120 to the CD4 receptor and a coreceptor on the host cell surface, followed by a conformational change in the gp41 protein that mediates the fusion of the viral and cellular membranes. nih.gov Small molecules that can inhibit these interactions are of great interest as potential anti-HIV drugs.

Research on 3-phenylcoumarin derivatives has demonstrated their ability to inhibit HIV-1 replication. nih.gov Some of these compounds were found to act as dual inhibitors, targeting both the viral Tat protein and the host cell's NF-κB pathway. nih.gov One sulfanylphenylcoumarin derivative, in particular, was identified as a potent inhibitor of HIV replication. nih.gov While structurally different from this compound, the presence of a sulfur-containing phenyl group in an active anti-HIV compound suggests that this feature might be a valuable component in the design of new antiviral agents. More recently, the development of maturation inhibitors like GSK3640254, which features a modified carboxylic acid moiety, highlights the ongoing exploration of diverse chemical structures to combat HIV. nih.gov

Drug Design Concepts and Prodrug Strategies

The development of new therapeutic agents often involves innovative drug design concepts to enhance efficacy, improve selectivity, and overcome challenges such as drug resistance. Hybrid drug design is one such strategy that has gained considerable attention.

Hybrid Drug Design

Hybrid drug design involves the covalent linking of two or more pharmacophores (the active parts of different drugs) to create a single molecule with multiple pharmacological activities. This approach can lead to synergistic effects, reduced side effects, and a lower likelihood of developing drug resistance.

While specific examples of hybrid drugs based on this compound are not widely reported, the acrylic acid scaffold is a versatile template for such designs. The synthesis of various acrylate-based derivatives as potential combretastatin analogues illustrates the utility of this core structure in creating new bioactive molecules. nih.govresearchgate.net Combretastatins are potent anticancer agents that inhibit tubulin polymerization. By incorporating the acrylic acid moiety, researchers have developed novel compounds with significant cytotoxic effects against cancer cells. nih.govresearchgate.net

The concept of hybrid drugs is being actively pursued in various therapeutic areas, including cancer and infectious diseases. The modular nature of the this compound structure, with its modifiable phenyl ring, acrylic acid functionality, and methylsulfanyl group, makes it an attractive candidate for the development of hybrid molecules with tailored biological activities.

Prodrug Development for Improved Pharmacokinetics and Release Mechanisms

The therapeutic potential of numerous pharmacologically active compounds is often hindered by suboptimal pharmacokinetic properties, such as poor solubility, limited permeability, and rapid metabolism. To overcome these limitations, the development of prodrugs has emerged as a key strategy in medicinal chemistry. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. This approach allows for the modification of the physicochemical properties of a drug to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. For analogues of this compound, prodrug strategies have been explored to improve their pharmacokinetic parameters and to incorporate additional therapeutic functionalities, such as nitric oxide (NO) release.

One of the most common prodrug approaches involves the esterification of a carboxylic acid group. Ester prodrugs are typically more lipophilic than their parent carboxylic acids, which can lead to improved membrane permeability and enhanced oral absorption. Once absorbed, these ester prodrugs are designed to be hydrolyzed by ubiquitous esterase enzymes in the plasma, liver, and other tissues, releasing the active carboxylic acid derivative. The rate of this hydrolysis can be modulated by altering the steric and electronic properties of the alcohol moiety of the ester, allowing for control over the release kinetics of the parent drug.

A significant area of research in the development of prodrugs for acrylic acid derivatives has been the creation of hybrid molecules that combine the primary therapeutic action of the parent drug with a secondary beneficial effect. A notable example is the design of nitric oxide (NO)-releasing prodrugs. Nitric oxide is a critical signaling molecule with various physiological roles, including vasodilation and cytoprotection in the gastrointestinal tract. By attaching an NO-donating moiety to the parent drug, it is possible to mitigate some of the side effects associated with the primary drug, such as the gastric irritation often seen with non-steroidal anti-inflammatory drugs (NSAIDs).

Detailed Research Findings

Research into prodrugs of analogues of this compound has focused on enhancing their therapeutic profiles. A key study investigated a series of ester prodrugs of (E)-3-(4-methanesulfonylphenyl)-2-(phenyl)acrylic acids, which are structurally very similar to the target compound, differing primarily in the oxidation state of the sulfur atom (methanesulfonyl vs. methylsulfanyl). These prodrugs were designed as hybrid agents that could release both the parent anti-inflammatory compound and nitric oxide.

In this study, a nitric oxide-donating moiety, a diazen-1-ium-1,2-diolate, was attached to the carboxylic acid group of the parent acrylic acid derivatives through a one-carbon methylene (B1212753) spacer, forming an ester linkage. The release of nitric oxide from these prodrugs was evaluated in both phosphate buffer (pH 7.4) and rat serum to simulate physiological conditions. The results demonstrated that the release of NO was significantly enhanced in the presence of rat serum, suggesting that serum esterases play a crucial role in the cleavage of the ester bond and subsequent release of the NO donor. This enzymatic cleavage would also liberate the parent anti-inflammatory drug, indicating a dual-action mechanism.

The study highlighted that the rate and extent of NO release are dependent on the chemical structure of the diazen-1-ium-1,2-diolate moiety. For instance, compounds with a 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate group generally exhibited a higher percentage of NO release in rat serum compared to those with a 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate moiety. This suggests that the choice of the NO-donor group is a critical factor in the design of these hybrid prodrugs.

Furthermore, these hybrid ester prodrugs were evaluated for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. The results showed that the prodrugs retained potent COX-2 inhibitory activity, with IC50 values in the low micromolar range. This indicates that the modification of the carboxylic acid group to form the prodrug does not abolish the primary pharmacological activity of the parent molecule.

The findings from this research provide a strong proof-of-concept for the development of ester-based, nitric oxide-releasing prodrugs of this compound analogues. This strategy not only has the potential to improve the pharmacokinetic properties of the parent compounds but also to introduce a gastrointestinal-sparing effect through the localized release of nitric oxide.

Below are data tables summarizing the key findings from the study on (E)-3-(4-methanesulfonylphenyl)-2-(phenyl)acrylic acid ester prodrugs.

Table 1: In Vitro Nitric Oxide (NO) Release from (E)-3-(4-methanesulfonylphenyl)-2-(phenyl)acrylic Acid Ester Prodrugs

CompoundNO Donor Moiety% NO Release in Phosphate Buffer (pH 7.4)% NO Release in Rat Serum
11a 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate11.348.6
11b 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate7.959.8
11c 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate3.251.2
11d 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate8.875.3
11e 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate6.470.1
11f 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate7.273.0

Data adapted from a study on (E)-3-(4-methanesulfonylphenyl)-2-(phenyl)acrylic acid ester prodrugs. The percentage of NO release was determined after incubation.

Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of (E)-3-(4-methanesulfonylphenyl)-2-(phenyl)acrylic Acid Ester Prodrugs

CompoundCOX-2 IC50 (µM)
11a 3.16
11b 1.00
11c 31.6
11d 1.26
11e 1.78
11f 0.94

IC50 values represent the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity in vitro.

Potential Applications Beyond Pharmacology

Materials Science Applications

In the realm of materials science, the compound serves as a functional monomer and building block for creating specialized polymers and formulations. A related compound, (E)-3-(4-(2-Methoxyphenylthio)Phenyl)Acrylic Acid, is noted for its use in developing advanced materials, suggesting a similar potential for 3-[4-(Methylsulfanyl)phenyl]acrylic acid. chemimpex.com

As a derivative of cinnamic acid, this compound can be considered a 1,2-disubstituted vinyl compound, possessing characteristics of both a β-substituted styrene and an acrylic acid derivative. nii.ac.jp While cinnamic monomers generally exhibit lower reactivity compared to conventional vinyl monomers, they can be successfully incorporated into copolymers through controlled radical polymerization techniques. nii.ac.jpnih.gov

Research on cinnamic acid derivatives shows they can be copolymerized with monomers like methyl acrylate (B77674) and styrene. nii.ac.jpnih.gov The inclusion of these rigid structures into a polymer backbone can significantly increase the glass transition temperature (Tg) of the resulting material, even at relatively low incorporation rates. nii.ac.jpnih.gov Techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization can be employed to create copolymers with controlled molecular weights and compositions. nii.ac.jpnih.gov The presence of the methylsulfanyl group in this compound could further modify the polymer's properties, potentially influencing its refractive index, thermal stability, and affinity for certain surfaces.

Polymers based on acrylic acid are foundational to the adhesives, sealants, and coatings industries due to their excellent durability, flexibility, and adhesive properties. rjpbcs.commdpi.com The incorporation of monomers like this compound into polymer formulations for these applications could offer enhanced performance. For instance, a structurally similar compound is used in the formulation of advanced polymers and coatings to improve properties like durability and resistance to environmental factors. chemimpex.com

The thioether group in the molecule could enhance adhesion to metallic substrates and increase the refractive index of coatings, an important property for optical applications. Furthermore, acrylic monomers are widely used as crosslinking agents in formulations for coatings and inks. mdpi.com

In water treatment, polymers based on acrylic acid are effective scale inhibitors for industrial water applications. rjpbcs.com Polyacrylic acid can be synthesized via free radical polymerization and acts as an environmentally friendly, phosphate-free agent to prevent the buildup of mineral scale. rjpbcs.com The functionalization of this polymer backbone with the methylsulfanylphenyl group could modulate its efficacy and surface interaction properties.

Within the personal care and cosmetics sector, cinnamic acid and its derivatives are widely utilized for a range of functions. nih.govresearchgate.net These compounds are known for their roles as:

UV Filters: Ester derivatives of cinnamic acid are common ingredients in sun care products for their ability to absorb UV radiation. nih.govresearchgate.net

Antioxidants and Skin Conditioning Agents: Cinnamic acid derivatives can function as antioxidants and are used for skin conditioning. nih.govresearchgate.net Some are investigated for skin-lightening properties. nih.govgoogle.com

Fragrance Components: Many derivatives are valued for their perfuming function. nih.govresearchgate.net

Barrier Function Enhancement: Cinnamic acid has been shown to stimulate the synthesis of skin lipids, which are crucial for the skin's barrier function and moisturization. google.com

The specific structure of this compound makes it a candidate for these applications, potentially offering multifunctional benefits in cosmetic formulations.

Non-linear Optics and Optoelectronics

Non-linear optical (NLO) materials are crucial for modern optoelectronic technologies, including optical switching and data storage. Materials with a high third-order NLO response are particularly sought after. Research has shown that compounds with donor-π-acceptor architectures can exhibit significant NLO properties.

While direct studies on this compound are limited, extensive research on closely related 4-methylsulfanyl chalcone derivatives provides strong evidence of its potential. These chalcones, which share the same 4-methylsulfanylphenyl electron-donating group, have demonstrated promising third-order NLO properties. The methylsulfanyl (-SCH3) group acts as an electron donor, connected through a π-conjugated system to an electron acceptor group. This charge-transfer mechanism is fundamental to achieving a high NLO response.

A study using the Z-scan technique with picosecond pulses on three different chalcone derivatives containing the 4-methylsulfanylphenyl moiety revealed significant third-order nonlinearity. The key NLO parameters determined in this study are summarized below.

Table 1: Third-Order Non-linear Optical Properties of 4-Methylsulfanyl Chalcone Derivatives.
CompoundNon-linear Absorption Coefficient (β) (cm/GW)Non-linear Refractive Index (n₂) (x10⁻¹² cm²/W)Third-Order NLO Susceptibility |χ⁽³⁾| (esu)
(2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (4Br4MSP)1.1-1.81.5 x 10⁻¹²
(2E)-1-(3-bromophenyl)-3-[4 (methylsulfanyl) phenyl]prop-2-en-1-one (3Br4MSP)0.8-1.51.2 x 10⁻¹²
(2E)-3[4(methylsulfanyl) phenyl]-1-(4-nitrophenyl)prop-2-en-1-one (4N4MSP)1.5-2.21.8 x 10⁻¹²

Data sourced from a study on chalcone derivatives, which serve as structural analogues to infer the potential properties of this compound.

These findings highlight that the electronic part of the nonlinearity is significant. The negative sign of the non-linear refractive index (n₂) indicates a self-defocusing effect. The presence of the electron-donating methylsulfanyl group is critical to these properties, suggesting that this compound is a promising candidate for further investigation in NLO applications.

Catalysis and Nanocatalyst Development

The catalytic potential of this compound can be inferred from the reactivity of its functional groups—the carboxylic acid and the thioether. While direct catalytic applications of this specific molecule are not widely documented, related structures show catalytic activity.

For example, cinnamic acid derivatives have been studied as organocatalysts for the polymerization of benzoxazines. nih.gov Research has shown that both E and Z isomers of 3-methoxycinnamic acid can effectively lower the polymerization temperature of benzoxazine resins, with the Z-isomer being a particularly efficient catalyst. nih.gov This suggests that the cinnamic acid scaffold itself can play a catalytic role.

Furthermore, the carboxylic acid and the sulfur atom of the thioether group in this compound can act as ligands, coordinating with metal centers to form catalysts. Thioether-functionalized polymers are an area of active research, and the ability to incorporate such functionalities into a polymer backbone via an acrylic monomer opens possibilities for creating polymer-supported catalysts. warwick.ac.uk

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the non-covalent interactions that direct the self-assembly of molecules into ordered structures. 3-(Aryl)acrylic acids, like the title compound, are excellent models for studying these weak interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable hydrogen-bonded synthons, such as dimers.

The study of the supramolecular photocycloaddition of 3-(phenyl)acrylic acid provides significant insight. When two molecules are held in close proximity (less than 4.2 Å) by non-covalent interactions, such as within the cavity of a host molecule (e.g., cyclodextrin or cucurbituril), they can undergo a [2+2] photocycloaddition reaction upon UV irradiation. This process yields highly substituted cyclobutane rings known as truxillic or truxinic acids. The stereochemistry of the resulting product is dictated by the pre-organization of the monomers in the supramolecular assembly, making it a powerful tool to probe the nature of host-guest interactions and weak intermolecular forces like π-π stacking and hydrogen bonding.

The presence of the methylsulfanyl group on the phenyl ring of this compound can influence its self-assembly behavior by modifying its electronic properties and introducing potential new interaction sites (e.g., S-π interactions), making it a valuable candidate for creating novel supramolecular architectures and functional materials.

Q & A

Q. What are the established synthetic routes for 3-[4-(Methylsulfanyl)phenyl]acrylic acid, and how do reaction parameters influence product yield?

  • Methodological Answer : The compound is commonly synthesized via Claisen-Schmidt condensation between 4-(methylsulfanyl)benzaldehyde and malonic acid. A typical protocol involves refluxing reactants in ethanol with piperidine as a catalyst, yielding ~70-85% after recrystallization . Alternative methods include microwave-assisted synthesis (100°C, 20 min), which reduces side reactions and improves purity . Key parameters:
  • Solvent polarity : Higher polarity (e.g., DMF) accelerates condensation but may require stringent purification.
  • Catalyst : Piperidine or pyridine enhances enolate formation, while acidic conditions (acetic acid) favor dehydration.
  • Temperature : Optimal yields occur at 80-120°C; excessive heat promotes decarboxylation.

Q. How can X-ray crystallography and computational tools resolve the molecular structure of this compound?

  • Methodological Answer :
  • Crystallography : Use single-crystal X-ray diffraction (Mo-Kα radiation, 298 K) to determine bond lengths (C-S: ~1.78 Å) and hydrogen-bonding networks. Refinement with SHELXL achieves R-factors < 0.05. ORTEP-3 visualizes thermal displacement parameters and packing motifs (e.g., dimerization via O-H⋯O interactions) .
  • Computational Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-311++G(d,p)), ensuring <2% deviation in bond angles .

Advanced Questions

Q. What computational methods predict the electronic and nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Perform at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.2 eV) and hyperpolarizability (β). For chalcone analogs, β values reach 12.8 × 10⁻³⁰ esu , suggesting strong NLO potential .
  • Multiwfn Analysis : Generate electron localization function (ELF) maps to identify charge transfer regions. Tabulate key metrics:
PropertyValue (DFT)Experimental (XRD)
C-C bond length (Å)1.481.46
Dipole moment (Debye)5.2N/A

Q. How do transport mechanisms of this compound compare to structurally related phenolic acids?

  • Methodological Answer :
  • In Vitro Models : Use Caco-2/HT29-MTX co-cultures to simulate intestinal absorption. Measure apparent permeability (Papp) in HBSS buffer (pH 7.4). For ferulic acid analogs, Papp > 1 × 10⁻⁶ cm/s indicates passive diffusion dominates .
  • Carrier-Mediated Transport : Inhibitor studies (e.g., phloretin for GLUT1) show <20% active transport contribution. Efflux transporters (e.g., P-gp) reduce bioavailability by 30-40% in polarized cells .

Q. How can researchers resolve discrepancies in reported solubility and reactivity data for this compound?

  • Methodological Answer :
  • Solubility : Compare logP values (experimental vs. ChemAxon predictions). For polar solvents (DMSO, ethanol), solubility ranges from 15-25 mg/mL. Discrepancies arise from crystallization polymorphs .
  • Reactivity : Validate oxidative stability via HPLC-UV under varying O₂ levels. The methylsulfanyl group enhances radical scavenging in ABTS assays but increases susceptibility to hydrolysis at pH > 9 .

Q. What experimental designs assess the biological activity of this compound in antioxidant studies?

  • Methodological Answer :
  • Antioxidant Assays :
AssayConditionsKey Findings (vs. Control)
DPPH100 μM, ethanol, 30 min65% scavenging (IC₅₀: 28 μM)
ORAC10 μM, pH 7.4, fluorescein3.2 Trolox equivalents
  • Mechanistic Studies : Use EPR spectroscopy to detect stable radical intermediates. The thiomethyl group enhances electron donation, as shown in ferulic acid analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.